molecular formula C12H20O B14492629 2-(3-Methylcyclopentyl)cyclohexan-1-one CAS No. 63807-83-0

2-(3-Methylcyclopentyl)cyclohexan-1-one

Cat. No.: B14492629
CAS No.: 63807-83-0
M. Wt: 180.29 g/mol
InChI Key: XLNXBZQLRDSSLO-UHFFFAOYSA-N
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Description

2-(3-Methylcyclopentyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 3-methylcyclopentyl group at the second position. It is a versatile intermediate used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylcyclopentyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-methylcyclopentylmagnesium bromide (Grignard reagent) followed by acid hydrolysis to yield the desired product. Another method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of suitable precursors. The process may include the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclopentyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyclohexane ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

2-(3-Methylcyclopentyl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclopentyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple cyclohexane derivative with a ketone group.

    3-Methylcyclopentanone: A cyclopentane derivative with a methyl group at the third position.

    Cyclohexanol: A cyclohexane derivative with a hydroxyl group.

Uniqueness

2-(3-Methylcyclopentyl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclohexane and cyclopentane rings in the structure allows for diverse reactivity and applications compared to simpler cycloalkanes.

Properties

CAS No.

63807-83-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-(3-methylcyclopentyl)cyclohexan-1-one

InChI

InChI=1S/C12H20O/c1-9-6-7-10(8-9)11-4-2-3-5-12(11)13/h9-11H,2-8H2,1H3

InChI Key

XLNXBZQLRDSSLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C2CCCCC2=O

Origin of Product

United States

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